molecular formula C13H17NO4 B5804940 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine

Cat. No. B5804940
M. Wt: 251.28 g/mol
InChI Key: MUAUIYWDSCJXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a derivative of methamphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA) due to its high potential for abuse. However, recent scientific research has suggested that MDMA may have therapeutic benefits for the treatment of various mental health disorders.

Mechanism of Action

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, emotion, and social behavior. 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine also activates the release of oxytocin, which is a hormone that is involved in social bonding and trust.
Biochemical and Physiological Effects:
4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been shown to produce a range of physiological effects, including increased heart rate, blood pressure, and body temperature. Additionally, 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine can cause dehydration and electrolyte imbalances, which can be dangerous in certain individuals. Long-term use of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been used in laboratory experiments to study its effects on brain function and behavior. One advantage of using 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine in laboratory experiments is that it produces consistent effects on neurotransmitter systems, which can be useful for studying the mechanisms underlying mental health disorders. One limitation of using 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine in laboratory experiments is that it is a controlled substance, which can make it difficult to obtain and use in research studies.

Future Directions

There are several areas of future research that could be explored in relation to 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine. One area of interest is the potential use of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine in the treatment of other mental health disorders, such as addiction and eating disorders. Additionally, there is a need for further research on the long-term effects of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine use, as well as the potential for 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine to be used in combination with other therapies to enhance treatment outcomes. Finally, there is a need for additional research on the optimal dosing and administration of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine for therapeutic purposes.

Synthesis Methods

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reduction of safrole to isosafrole, followed by the oxidation of isosafrole to MDP2P, and finally, the reductive amination of MDP2P with methylamine to form 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine. The synthesis of 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine is complex and requires specialized equipment and expertise.

Scientific Research Applications

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been shown to increase feelings of empathy and trust, which may be beneficial for individuals with PTSD who have difficulty forming and maintaining relationships. Additionally, 4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine has been studied for its potential use in couples therapy, as it may help to improve communication and intimacy.

properties

IUPAC Name

4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-15-11-6-10(7-12-13(11)18-9-17-12)8-14-2-4-16-5-3-14/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUIYWDSCJXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5423284

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